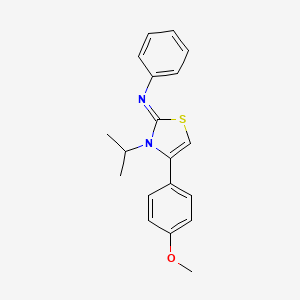
(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is not fully understood. However, studies have shown that this compound can interact with various targets in the body, including enzymes, receptors, and ion channels. This interaction can lead to different physiological and biochemical effects.
Biochemical and Physiological Effects:
The this compound compound has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes, receptors, and ion channels, leading to changes in cellular signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline compound has several advantages and limitations for lab experiments. One of the advantages is its unique properties that make it suitable for various applications. However, its limited solubility in water can make it challenging to work with in certain experiments.
Zukünftige Richtungen
The (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline compound has several potential future directions for research. Some of these include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in the body.
2. Investigating the potential applications of this compound in medicinal chemistry, including drug discovery and development.
3. Exploring the use of this compound in material science and nanotechnology applications.
4. Investigating the potential use of this compound as an antioxidant and anti-inflammatory agent in various diseases.
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications in different fields make it a promising compound for future research.
Synthesemethoden
The synthesis of (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline involves the reaction of 3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-one with aniline in the presence of a base. The reaction is carried out under controlled conditions, and the resulting compound is purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline compound has been extensively used in scientific research due to its unique properties. It has been used in various studies to understand its mechanism of action and potential applications in different fields, including medicinal chemistry, biochemistry, and material science.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-phenyl-3-propan-2-yl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14(2)21-18(15-9-11-17(22-3)12-10-15)13-23-19(21)20-16-7-5-4-6-8-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFOTGGLUOIAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

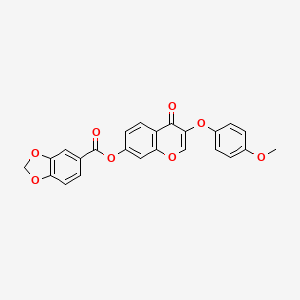
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
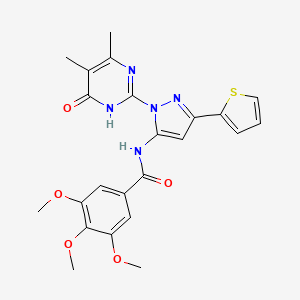

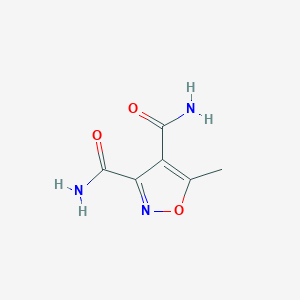
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
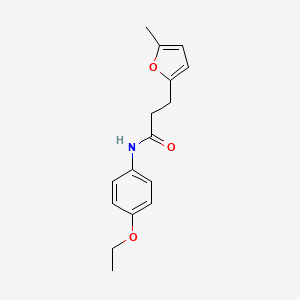
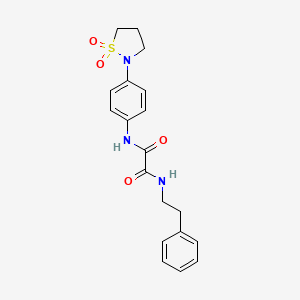
![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)
![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)
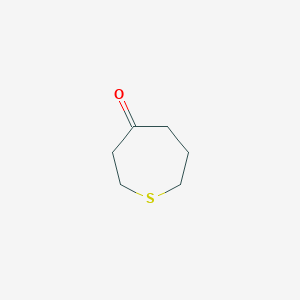
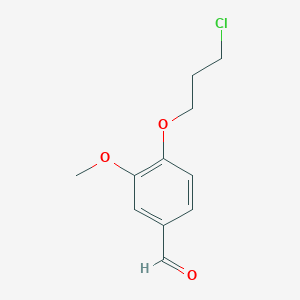
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)
